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Compound of Interest

Compound Name: ODM-204

Cat. No.: B3419984

ODM-204 Technical Support Center

Welcome to the technical support center for ODM-204. This resource is designed for
researchers, scientists, and drug development professionals to provide guidance on the
experimental use of ODM-204 and to troubleshoot inconsistent outcomes.

Frequently Asked Questions (FAQSs)

Q1: What is ODM-204 and what is its primary mechanism of action?

Al: ODM-204 is a novel, nonsteroidal, orally available small molecule inhibitor. It has a dual
mechanism of action, functioning as both an androgen receptor (AR) antagonist and an
inhibitor of the enzyme CYP17A1 (17a-hydroxylase/17,20-lyase).[1][2][3][4][5] This dual action
is intended to comprehensively block androgen signaling in castration-resistant prostate cancer
(CRPC) by both preventing the binding of androgens to the AR and inhibiting the synthesis of
androgens like testosterone and dihydrotestosterone (DHT).[1][5]

Q2: In which experimental models has ODM-204 been shown to be effective?

A2: Preclinical studies have demonstrated the efficacy of ODM-204 in both in vitro and in vivo
models. It has been shown to inhibit the proliferation of androgen-dependent human prostate
cancer cell lines, such as VCaP and LNCaP.[1][2][5] In in vivo studies, ODM-204 has been
shown to significantly reduce tumor growth in murine xenograft models of CRPC.[1][2][5]
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Q3: What are the known IC50 values for ODM-204?

A3:. ODM-204 has been reported to have IC50 values of 80 nM for the androgen receptor and
22 nM for the CYP17A1 enzyme.[4]

Q4: Have there been any clinical studies involving ODM-204?

A4: Yes, a Phase I/ll clinical trial (DUALIDES, NCT02344017) was conducted to evaluate the
safety, tolerability, and pharmacokinetics of ODM-204 in men with metastatic castration-
resistant prostate cancer.[6][7][8]

Q5: What were the key findings from the clinical trials regarding ODM-204's pharmacokinetics?

A5: The DUALIDES trial found that while ODM-204 was generally well-tolerated, it exhibited
challenging pharmacokinetic properties.[6][9] Specifically, after repeated dosing, steady-state
plasma concentrations of ODM-204 were unexpectedly lower than after a single dose,
particularly at higher dose levels.[6][8][9] This suggested a potential for metabolic auto-
induction, which could lead to decreased drug exposure over time and posed challenges for its
continued clinical development.[6]

Troubleshooting Inconsistent Experimental
Outcomes

This section provides guidance on common issues that may lead to variability in your
experimental results with ODM-204.

Issue 1: Lower than Expected Efficacy in In Vitro Cell-
Based Assays

Possible Cause 1: Compound Stability and Solubility
e Troubleshooting Steps:

o Fresh Preparation: Prepare fresh stock solutions of ODM-204 in a suitable solvent (e.g.,
DMSO) for each experiment. Avoid repeated freeze-thaw cycles.
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o Solubility Check: After diluting the stock solution into your cell culture medium, visually
inspect for any precipitation. If precipitation occurs, consider using a lower final
concentration or a different formulation with solubility enhancers, if appropriate for your
experimental system.

o Incubation Time: For longer-term assays, consider the stability of the compound in
aqueous media over the incubation period. It may be necessary to replenish the media
with freshly diluted ODM-204 periodically.

Possible Cause 2: Cell Line Characteristics
e Troubleshooting Steps:

o AR Expression Levels: Confirm the expression levels of the androgen receptor in your cell
line using techniques like Western blotting or qPCR. The efficacy of ODM-204 as an AR
antagonist is dependent on the presence of the target.

o Androgen Dependence: Ensure that the proliferation of your chosen cell line is indeed
androgen-dependent. This can be tested by growing the cells in androgen-depleted media
(e.g., using charcoal-stripped serum) and observing the effect on proliferation.

o Cell Line Authentication: Periodically authenticate your cell lines to ensure they have not
been misidentified or cross-contaminated.

Issue 2: High Variability in In Vivo Xenograft Studies

Possible Cause 1: Pharmacokinetic Variability and Auto-induction
e Troubleshooting Steps:

o Dosing Regimen: Based on clinical findings of decreased steady-state concentrations with
repeated dosing, consider that a similar effect may occur in preclinical models.[6][8][9]
This could lead to reduced efficacy over the course of a long-term study.

o Pharmacokinetic Analysis: If feasible, perform satellite pharmacokinetic studies in a subset
of your animals to determine the plasma concentrations of ODM-204 over time with your
chosen dosing regimen. This can help to correlate drug exposure with anti-tumor activity.
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o Dose and Schedule Optimization: It may be necessary to adjust the dose or dosing
schedule to maintain adequate drug exposure.

Possible Cause 2: Tumor Model Heterogeneity
e Troubleshooting Steps:

o Tumor Implantation Site: Ensure consistency in the site of tumor cell implantation, as this
can affect tumor growth rates and vascularization.

o Initial Tumor Size: Start treatment when tumors have reached a consistent, pre-defined
size across all animals in the study.

o Animal Health: Monitor the general health of the animals, as factors such as stress or
infection can influence experimental outcomes.

Issue 3: Discrepancy Between AR Antagonism and
CYP17A1 Inhibition Readouts

Possible Cause: Assay-Specific Conditions
e Troubleshooting Steps:

o AR Antagonism Assays (e.g., PSA secretion): Ensure that the assay is performed in the
presence of an androgen (e.g., DHT) to stimulate AR activity, which can then be
antagonized by ODM-204. The concentration of the androgen used should be optimized.

o CYP17A1 Inhibition Assays (e.g., steroidogenesis): These assays typically use a substrate
for CYP17ALl (e.g., progesterone or pregnenolone). Ensure that the substrate
concentration and incubation time are optimized for your specific experimental system.
The expression of CYP17A1 in the chosen cell line or tissue should also be confirmed.

Data Summary
Table 1: In Vitro Potency of ODM-204
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Target IC50 (nM) Reference
Androgen Receptor (AR) 80 [4]
CYP17A1 22 [4]

Table 2: ODM-204 Phase | Clinical Trial Dose Escalation

Levels
Cohort Dose Level (Twice Daily) Reference
1 50 mg [6][10]
2 100 mg [6][10]
3 200 mg [6][10]
4 300 mg [6][10]
5 500 mg [6][10]

Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay

Cell Seeding: Seed androgen-dependent prostate cancer cells (e.g., VCaP or LNCaP) in 96-
well plates at a predetermined optimal density in their standard growth medium. Allow the
cells to attach overnight.

Medium Change: The next day, replace the medium with medium containing charcoal-
stripped fetal bovine serum to create an androgen-depleted environment.

Treatment: Prepare serial dilutions of ODM-204 in the charcoal-stripped medium. Also
prepare a vehicle control (e.g., DMSO) and a positive control (e.g., enzalutamide). Add the
treatments to the appropriate wells. To assess the AR antagonist activity, a set of wells
should also be treated with an androgen (e.g., 1 nM DHT) in the presence and absence of
ODM-204.

Incubation: Incubate the plates for a period of 3 to 6 days, depending on the doubling time of

the cell line.
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Proliferation Assessment: Measure cell proliferation using a standard method such as the
MTS assay or by direct cell counting.

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of
ODM-204 relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vivo Tumor Xenograft Study

Cell Preparation: Harvest prostate cancer cells (e.g., VCaP) from culture, wash with sterile
PBS, and resuspend in a suitable medium for injection (e.g., a mixture of medium and
Matrigel).

Animal Implantation: Subcutaneously inject the cell suspension into the flank of male
immunodeficient mice.

Tumor Growth Monitoring: Monitor the animals for tumor formation. Measure tumor volume
regularly using calipers (Volume = 0.5 x Length x Width?).

Randomization and Treatment: Once tumors reach a specified average size (e.g., 100-200
mms3), randomize the animals into treatment groups (e.g., vehicle control, ODM-204 at
various doses).

Drug Administration: Administer ODM-204 orally at the predetermined dose and schedule.
The vehicle should be administered to the control group.

Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.

Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum
allowable size), euthanize the animals and excise the tumors for further analysis (e.g.,
weight measurement, histological analysis, or biomarker studies).

Data Analysis: Compare the tumor growth rates and final tumor weights between the
treatment and control groups to determine the efficacy of ODM-204.

Visualizations
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Caption: Troubleshooting workflow for ODM-204 experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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